Aqueous Solubility Enhancement of Sodium Mephenamate vs. Mefenamic Acid
Sodium mephenamate (SM) increases the aqueous solubility of mefenamic acid (MA) by approximately tenfold. While MA exhibits an intrinsic aqueous solubility of ~0.2 mg/mL, SM achieves solubility in the low mg/mL range, enabling solution-based formulation approaches [1]. This solubility advantage exceeds that of the MA–nicotinamide cocrystal, which improves MA solubility but still does not surpass the solubility of SM itself [2].
| Evidence Dimension | Aqueous solubility at ambient temperature |
|---|---|
| Target Compound Data | Sodium mefenamate: ~10× higher solubility than mefenamic acid (exact value in low mg/mL range) |
| Comparator Or Baseline | Mefenamic acid (MA): ~0.2 mg/mL aqueous solubility |
| Quantified Difference | ~10-fold solubility increase |
| Conditions | Aqueous media at ambient temperature; reported across multiple studies |
Why This Matters
This solubility differential directly enables solution-based and immediate-release formulation strategies that are precluded by the poor aqueous solubility of mefenamic acid, making sodium mephenamate the preferred starting material for liquid and rapidly disintegrating solid dosage forms.
- [1] Nugrahani I, Fisandra F, Horikawa A, Uekusa H. New Sodium Mefenamate – Nicotinamide Multicomponent Crystal Development to Modulate Solubility and Dissolution: Preparation, Structural, and Performance Study. J Pharm Sci. 2021;110(9):3246-3260. View Source
- [2] Nugrahani I, et al. Figure 1: Salt cocrystal development of diclofenac acid and mefenamic acid. SMN hemihydrate increased solubility of starting alkaline salts by 1.5 folds or ten to a hundred times the acid parent drug's solubility. View Source
